molecular formula C25H32N2O B11565857 N-cyclooctyl-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide

N-cyclooctyl-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide

Cat. No.: B11565857
M. Wt: 376.5 g/mol
InChI Key: LBSIYPGHVJJMNG-UHFFFAOYSA-N
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Description

N-CYCLOOCTYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a synthetic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a cyclooctyl group, a tetrahydroisoquinoline moiety, and a benzamide core. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine to form the tetrahydroisoquinoline core . The cyclooctyl group can be introduced through a nucleophilic substitution reaction, while the benzamide moiety is formed via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOOCTYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-CYCLOOCTYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE include other benzamide derivatives and tetrahydroisoquinoline analogs . These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets N-CYCLOOCTYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE apart is its unique combination of a cyclooctyl group, a tetrahydroisoquinoline moiety, and a benzamide core. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H32N2O

Molecular Weight

376.5 g/mol

IUPAC Name

N-cyclooctyl-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide

InChI

InChI=1S/C25H32N2O/c28-25(26-24-10-4-2-1-3-5-11-24)22-14-12-20(13-15-22)18-27-17-16-21-8-6-7-9-23(21)19-27/h6-9,12-15,24H,1-5,10-11,16-19H2,(H,26,28)

InChI Key

LBSIYPGHVJJMNG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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